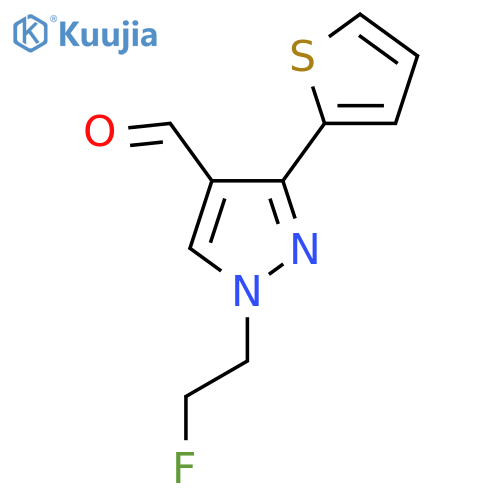

Cas no 2098014-87-8 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- 1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde

- 2098014-87-8

- F2198-5097

- AKOS026724021

- starbld0011091

-

- インチ: 1S/C10H9FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,3-4H2

- InChIKey: VAEKQVGPBMWCAE-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1C(C=O)=CN(CCF)N=1

計算された属性

- せいみつぶんしりょう: 224.04196225g/mol

- どういたいしつりょう: 224.04196225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 63.1Ų

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-5097-1g |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

2098014-87-8 | 95%+ | 1g |

$439.0 | 2023-09-06 | |

| Life Chemicals | F2198-5097-0.5g |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

2098014-87-8 | 95%+ | 0.5g |

$417.0 | 2023-09-06 | |

| Life Chemicals | F2198-5097-2.5g |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

2098014-87-8 | 95%+ | 2.5g |

$878.0 | 2023-09-06 | |

| Life Chemicals | F2198-5097-0.25g |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

2098014-87-8 | 95%+ | 0.25g |

$396.0 | 2023-09-06 | |

| Life Chemicals | F2198-5097-5g |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

2098014-87-8 | 95%+ | 5g |

$1317.0 | 2023-09-06 | |

| TRC | F119436-100mg |

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1h-pyrazole-4-carbaldehyde |

2098014-87-8 | 100mg |

$ 115.00 | 2022-06-05 | ||

| TRC | F119436-500mg |

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1h-pyrazole-4-carbaldehyde |

2098014-87-8 | 500mg |

$ 410.00 | 2022-06-05 | ||

| TRC | F119436-1g |

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1h-pyrazole-4-carbaldehyde |

2098014-87-8 | 1g |

$ 635.00 | 2022-06-05 | ||

| Life Chemicals | F2198-5097-10g |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

2098014-87-8 | 95%+ | 10g |

$1844.0 | 2023-09-06 |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 2098014-87-8 and Product Name: 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

The compound with CAS No. 2098014-87-8 and the product name 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic aldehyde derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both a fluoroethyl side chain and a thiophen-2-yl substituent in the pyrazole core imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery.

Recent studies have highlighted the potential of pyrazole derivatives in medicinal chemistry, particularly for their role as intermediates in the synthesis of bioactive molecules. The 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde structure combines the advantages of fluoroalkyl groups, known for their metabolic stability and enhanced binding affinity, with the aromatic system of thiophene, which is frequently observed in pharmacologically active compounds. This combination has been shown to improve both the solubility and bioavailability of drug candidates.

In the realm of oncology research, this compound has been explored for its potential antitumor properties. The fluoroethyl moiety is particularly interesting as it can modulate enzyme interactions by influencing hydrogen bonding and lipophilicity. Preclinical studies have indicated that derivatives of this nature may exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The thiophen-2-yl group further enhances the compound's ability to interact with biological targets by contributing to its overall shape and charge distribution.

The aldehyde functionality at the 4-position of the pyrazole ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological profiles. This versatility has made 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde a valuable building block in medicinal chemistry libraries. Researchers have leveraged this compound to develop novel molecules targeting various therapeutic areas, including inflammation, neurodegenerative diseases, and infectious disorders.

Advances in computational chemistry have also played a pivotal role in understanding the interactions between this compound and biological targets. Molecular docking simulations have revealed that the fluoroethyl and thiophen-2-yl groups are critical for binding affinity, particularly when interacting with proteins such as cyclooxygenase (COX) or Janus kinases (JAKs). These insights have guided synthetic efforts toward optimizing potency and selectivity.

The synthesis of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde involves multi-step organic transformations, starting from commercially available precursors. The introduction of the fluoroethyl group typically requires halogenation followed by nucleophilic substitution, while the thiophenyl ring is often incorporated via cross-coupling reactions such as Suzuki or Stille couplings. These synthetic strategies highlight the compound's accessibility for further derivatization, fostering its use in both academic and industrial research settings.

Emerging evidence suggests that fluorinated pyrazoles may exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms can increase metabolic stability by reducing susceptibility to oxidative degradation. Additionally, fluorine atoms can influence transmembrane transport, potentially improving oral bioavailability. These attributes make 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde an attractive candidate for further development into clinical candidates.

In conclusion, the compound with CAS No. 2098014-87-8 and its product name 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde exemplifies the innovative approaches being employed in modern drug discovery. Its unique structural features, coupled with promising preclinical data, position it as a key intermediate in developing next-generation therapeutics. As research continues to uncover new applications for this scaffold, its significance in pharmaceutical chemistry is expected to grow further.

2098014-87-8 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) 関連製品

- 1361588-88-6(2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)

- 1147491-77-7(N-(1-Cyanocycloheptyl)-2-{[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]amino}acetamide)

- 1805268-30-7(2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)

- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)

- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)

- 1260903-07-8(2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)

- 164221-12-9((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol)

- 866021-03-6(L-745,870 Trihydrochloride)

- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)

- 2306275-17-0(methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate)